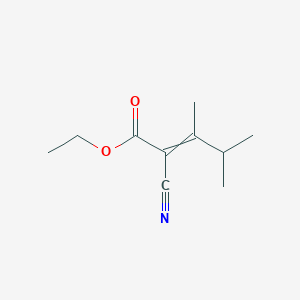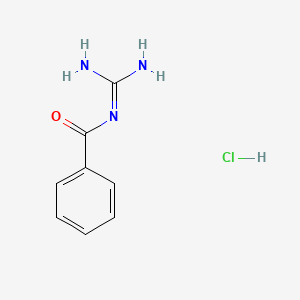![molecular formula C14H9N3O6 B15076652 2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene CAS No. 65200-01-3](/img/structure/B15076652.png)
2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene is an organic compound with the molecular formula C14H9N3O6. This compound is characterized by the presence of nitro groups and a phenyl ring, making it a member of the nitroaromatic family. It is primarily used in scientific research and has various applications in chemistry and industry.
Preparation Methods
The synthesis of 2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene typically involves the nitration of a suitable precursor. One common method is the reaction of 2,4-dinitrochlorobenzene with a nitrophenyl ethene derivative under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, to facilitate the nitration process . Industrial production methods may involve large-scale nitration reactors and stringent safety protocols due to the explosive nature of nitro compounds.
Chemical Reactions Analysis
2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding nitrobenzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield amine derivatives.
Substitution: The nitro groups in the compound make it susceptible to nucleophilic aromatic substitution reactions.
Scientific Research Applications
2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of nucleophilic aromatic substitution reactions.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene involves its interaction with nucleophiles due to the electron-withdrawing nature of the nitro groups. This interaction facilitates nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other nucleophiles. The molecular targets and pathways involved in these reactions are primarily the aromatic ring and the nitro groups .
Comparison with Similar Compounds
Similar compounds to 2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene include:
2,4-dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-dinitro-1-(trifluoromethoxy)benzene: Used as an intermediate in organic synthesis.
Stilbene, 2,2’-dinitro-, (E): Used in the study of photochemical reactions.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields of research and industry.
Properties
CAS No. |
65200-01-3 |
|---|---|
Molecular Formula |
C14H9N3O6 |
Molecular Weight |
315.24 g/mol |
IUPAC Name |
2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H9N3O6/c18-15(19)12-8-7-11(14(9-12)17(22)23)6-5-10-3-1-2-4-13(10)16(20)21/h1-9H/b6-5+ |
InChI Key |
ZFNHLPUHTFNCSA-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















